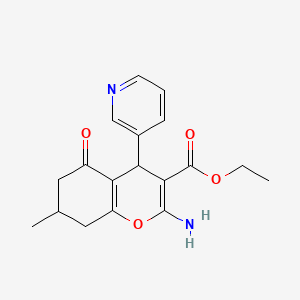

ethyl 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Ethyl 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative featuring a fused bicyclic core with a pyridine substituent at the 4-position. Chromenes are oxygen-containing heterocycles with diverse applications in medicinal and agrochemical research due to their structural versatility .

Properties

IUPAC Name |

ethyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-23-18(22)16-14(11-5-4-6-20-9-11)15-12(21)7-10(2)8-13(15)24-17(16)19/h4-6,9-10,14H,3,7-8,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKBVAGHTAOYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article presents an overview of its synthesis, biological evaluations, and potential pharmacological applications based on recent research findings.

Synthesis

The compound can be synthesized through a multicomponent reaction involving 4-hydroxy-6-methylpyran-2-one, benzaldehyde, malononitrile, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions. The reaction typically yields a mixture that is filtered and purified through washing with cold water and ethanol, followed by drying under vacuum .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 32 to 256 μg/ml against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| 3b | 32 | Bacillus cereus |

| 3c | 64 | Staphylococcus aureus |

| 3e | 128 | Staphylococcus aureus |

| 3d | 256 | Escherichia coli |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds derived from the chromene structure have shown significant DPPH scavenging activity, indicating their potential as natural antioxidants .

Anticancer Activity

In vitro studies have indicated that chromene derivatives possess anticancer properties. For example, compounds similar to this compound were tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results demonstrated notable cytotoxic effects with IC50 values ranging from 10 to 50 µg/ml depending on the specific derivative and cell line tested .

Structure Activity Relationship (SAR)

The biological activity of chromene derivatives can be influenced by structural modifications. The presence of electron-withdrawing groups such as halogens at specific positions on the aromatic ring has been shown to enhance antibacterial properties. For instance, compounds with chlorine or bromine substitutions exhibited improved efficacy against bacterial strains compared to their unsubstituted counterparts .

Case Studies

- Antimicrobial Study : A study evaluated several chromene derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions displayed enhanced activity compared to non-substituted analogs .

- Antioxidant Evaluation : Another research focused on the antioxidant capacity of various chromene derivatives using the DPPH assay. Results indicated that certain modifications significantly increased radical scavenging abilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a tetrahydrochromene core, 3-pyridinyl group, and amino-ester functionality. Key comparisons include:

- Pyridinyl vs. Naphthol Substituents : The 3-pyridinyl group in the target compound may enhance solubility in polar solvents compared to β-naphthol-based naphthopyrans, which are more lipophilic .

Hydrogen Bonding and Crystallography

The amino and carbonyl groups in the target compound likely participate in N–H···O and O–H···N hydrogen bonds, forming supramolecular networks. Such interactions are critical in determining melting points, solubility, and stability. In contrast, naphthopyrans from lack amino groups, relying instead on weaker C–H···O interactions, which may reduce thermal stability . Computational studies using SHELX software () could quantify these differences by analyzing bond lengths and angles in crystal structures.

Conformational Flexibility

The tetrahydrochromene ring’s puckering () influences bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving reflux conditions. For example, similar chromene derivatives are prepared by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals . Piperidine-catalyzed condensation reactions in ethanol under reflux (3 hours) are also employed for analogous compounds, with subsequent purification via ice-water precipitation and ethanol recrystallization .

Q. How is the purity and structural integrity of the compound confirmed in academic research?

- Methodological Answer : Structural validation relies on spectroscopic and crystallographic techniques. Liquid chromatography (LC) profiles and LC-MS spectra verify purity and molecular weight . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks, as demonstrated for related pyrimidine-chromene hybrids, where deviations from planarity (e.g., 0.224 Å for a pyrimidine ring) and dihedral angles (e.g., 80.94° between fused rings) are quantified . FT-IR and NMR further corroborate functional groups and regiochemistry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing chromene derivatives?

- Methodological Answer : Quantum chemical calculations, such as density functional theory (DFT), predict reaction pathways and transition states. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify energetically favorable intermediates and optimize solvent/catalyst systems. This reduces trial-and-error experimentation, enabling targeted screening of conditions like solvent polarity or temperature gradients .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in LC retention times or mass spectra can be addressed by repeating synthesis under inert atmospheres to prevent oxidation. Crystallographic ambiguities (e.g., disorder in the pyridinyl group) are resolved by refining hydrogen atom positions via riding models (C–H = 0.93–0.98 Å, Uiso = 1.2–1.5Ueq) and validating thermal ellipsoid parameters .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : SC-XRD reveals bifurcated C–H···O hydrogen bonds that stabilize crystal lattices. In related structures, these interactions form chains along the c-axis, with bond distances of ~2.5 Å and angles of ~150°, contributing to melting points above 425 K . Hirshfeld surface analysis can further quantify intermolecular interactions, such as π-π stacking or van der Waals contributions.

Q. What mechanistic insights explain the regioselectivity of the cyclization step in chromene synthesis?

- Methodological Answer : The cyclization is influenced by steric and electronic factors. Computational studies suggest that the 3-pyridinyl group directs nucleophilic attack via its electron-withdrawing effects, favoring 6-endo trigonal cyclization over 5-exo pathways. Experimental validation involves substituting the pyridinyl group with electron-donating moieties (e.g., methoxy) and monitoring yield changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.